4-[Butyl(methyl)amino]-3-nitrobenzoic acid
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Overview
Description
4-[Butyl(methyl)amino]-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of a butyl(methyl)amino group attached to the benzene ring, along with a nitro group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid typically involves the nitration of a suitable precursor followed by the introduction of the butyl(methyl)amino group. One common method is the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then subjected to a substitution reaction with butyl(methyl)amine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Butyl(methyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The butyl(methyl)amino group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Reduction of the nitro group can yield amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group can produce alcohol derivatives.
Substituted Benzoic Acids: Substitution reactions can lead to various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-[Butyl(methyl)amino]-3-nitrobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the butyl(methyl)amino group can interact with various enzymes and receptors. The carboxylic acid group may also play a role in binding to proteins and other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the butyl(methyl)amino group but shares the nitro and carboxylic acid groups.
4-[Butyl(methyl)amino]-benzoic acid: Similar structure but without the nitro group.
3-Nitrobenzoic acid: Contains the nitro and carboxylic acid groups but lacks the butyl(methyl)amino group.
Uniqueness
4-[Butyl(methyl)amino]-3-nitrobenzoic acid is unique due to the presence of all three functional groups: the butyl(methyl)amino group, the nitro group, and the carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[butyl(methyl)amino]-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-13(2)10-6-5-9(12(15)16)8-11(10)14(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUQUPXCELLZKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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